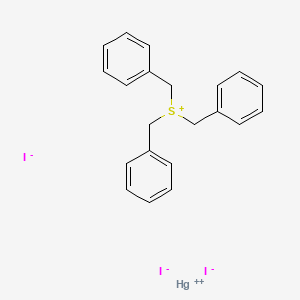![molecular formula C11H14O3 B14437829 [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol CAS No. 78469-85-9](/img/structure/B14437829.png)
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is a chiral epoxide compound with a molecular formula of C11H14O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the hydrolysis of racemic cis-(3-(substituted methyl)oxiran-2-yl)methyl acetate using hydrolysis enzymes like porcine pancreatic lipase (PPL) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to facilitate ring-opening reactions
Major Products Formed
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted alcohols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S)-2-methyl-3-(phenylmethoxymethyl)-2-oxiranyl]methanol
- (2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol
- (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate
Uniqueness
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a phenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Eigenschaften
CAS-Nummer |
78469-85-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H14O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
InChI-Schlüssel |
KSQBAPLQXNCSOC-MNOVXSKESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@H](O2)CO |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
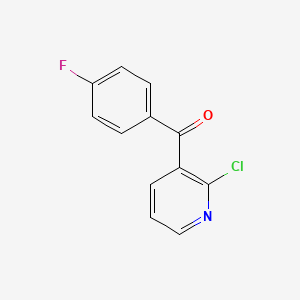

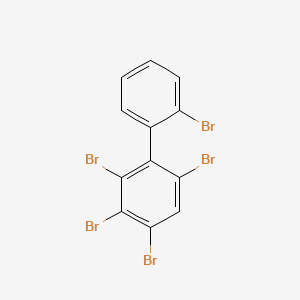
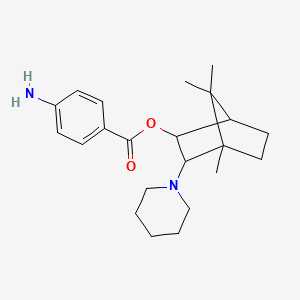
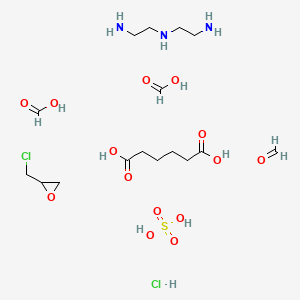
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
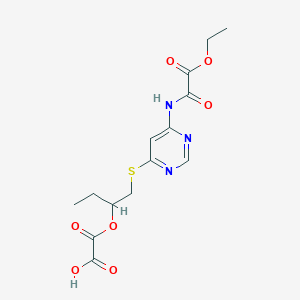
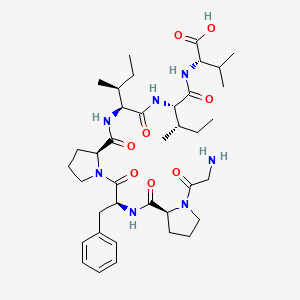
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
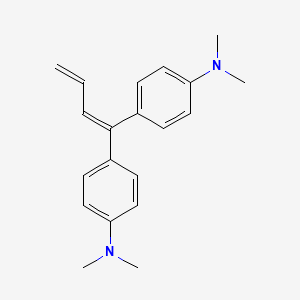
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
